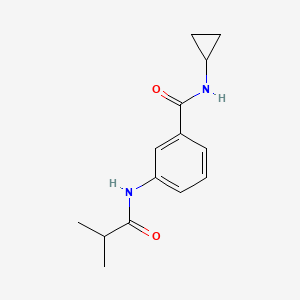![molecular formula C15H13N3O4S B5061180 1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole CAS No. 5850-24-8](/img/structure/B5061180.png)
1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzimidazole derivative that has been synthesized using various methods and has been found to have promising biological effects.
Wirkmechanismus
The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or proteins involved in cellular processes such as DNA replication and cell division. It may also interact with cellular membranes and disrupt their function.
Biochemical and Physiological Effects:
1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes such as DNA polymerase and topoisomerase. It has also been found to induce oxidative stress and apoptosis in cancer cells. In animal models, it has been found to reduce inflammation and improve wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole in lab experiments is its ability to inhibit the growth of various microorganisms, including drug-resistant strains. This makes it a potential candidate for developing new antimicrobial agents. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole. One of the areas of interest is its potential as an anticancer agent. Further studies are needed to investigate its mechanism of action and optimize its therapeutic potential. Another area of interest is its potential as an antimicrobial agent. Studies are needed to evaluate its efficacy against various microorganisms and to develop new derivatives with improved activity. Additionally, the potential of this compound as an anti-inflammatory agent and wound healing agent should be further explored.
Synthesemethoden
The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole has been achieved using different methods. One of the most common methods involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 5-nitro-1,2-phenylenediamine in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to have antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, including drug-resistant strains. It has also been found to induce apoptosis in cancer cells and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-5-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-3-5-13(7-11(10)2)23(21,22)17-9-16-14-8-12(18(19)20)4-6-15(14)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBUKBMZHNZWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386792 |
Source


|
| Record name | STK037745 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole | |
CAS RN |
5850-24-8 |
Source


|
| Record name | STK037745 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5061107.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}amine](/img/structure/B5061113.png)

![N-benzyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5061123.png)

![N-[4-(cyanomethyl)phenyl]-N'-phenylurea](/img/structure/B5061146.png)
![N-(3,5-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5061148.png)
![6-(4-cyclopentyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5061158.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-6-methyl-N-(3-pyridinylmethyl)nicotinamide](/img/structure/B5061161.png)
![N-[2-(tert-butylthio)ethyl]-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5061168.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5061176.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5061188.png)